molecular formula C11H11F3O B1366390 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- CAS No. 37851-10-8

1-Butanone, 1-[4-(trifluoromethyl)phenyl]-

Cat. No.: B1366390
CAS No.: 37851-10-8
M. Wt: 216.2 g/mol
InChI Key: BULGSEUYSPGOCC-UHFFFAOYSA-N
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Description

1-Butanone, 1-[4-(trifluoromethyl)phenyl]- is an organic compound with the molecular formula C11H11F3O. It is also known by its CAS number 37851-10-8. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanone moiety. It is a solid with a white or off-white appearance and is stable at room temperature .

Scientific Research Applications

1-Butanone, 1-[4-(trifluoromethyl)phenyl]- has several applications in scientific research:

Preparation Methods

1-Butanone, 1-[4-(trifluoromethyl)phenyl]- can be synthesized through various synthetic routes. One common method involves the reaction of ethyl 4-(trifluoromethyl)benzoate with 1,3-butanedione under basic conditions to yield the desired product . This synthetic route typically requires organic reagents and solvents. Industrial production methods may involve similar reaction pathways but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- involves its interaction with molecular targets and pathways influenced by the trifluoromethyl group. This group is known to enhance the lipophilicity and metabolic stability of compounds, potentially affecting their pharmacokinetics and pharmacodynamics . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Butanone, 1-[4-(trifluoromethyl)phenyl]- can be compared with other similar compounds, such as:

The uniqueness of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- lies in its specific combination of the trifluoromethyl group and the butanone moiety, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULGSEUYSPGOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464034
Record name 1-Butanone, 1-[4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37851-10-8
Record name 1-Butanone, 1-[4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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